Methyl 2-hydroxyspiro[3.3]heptane-6-carboxylate

Medicinal Chemistry Physicochemical Properties Drug Design

Methyl 2-hydroxyspiro[3.3]heptane-6-carboxylate (CAS 2620631-82-3) is a spirocyclic building block belonging to the spiro[3.3]heptane class, characterized by a rigid, three-dimensional scaffold comprising two cyclobutane rings sharing a single spiro-carbon. This compound features a 2-hydroxy group and a 6-carboxylate methyl ester, with a molecular formula of C9H14O3 and a molecular weight of 170.21 g/mol.

Molecular Formula C9H14O3
Molecular Weight 170.208
CAS No. 2620631-82-3
Cat. No. B2728535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-hydroxyspiro[3.3]heptane-6-carboxylate
CAS2620631-82-3
Molecular FormulaC9H14O3
Molecular Weight170.208
Structural Identifiers
SMILESCOC(=O)C1CC2(C1)CC(C2)O
InChIInChI=1S/C9H14O3/c1-12-8(11)6-2-9(3-6)4-7(10)5-9/h6-7,10H,2-5H2,1H3
InChIKeyQMFKYDNBPCSHHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-hydroxyspiro[3.3]heptane-6-carboxylate (CAS 2620631-82-3): Physicochemical and Synthetic Baseline for Procurement Decisions


Methyl 2-hydroxyspiro[3.3]heptane-6-carboxylate (CAS 2620631-82-3) is a spirocyclic building block belonging to the spiro[3.3]heptane class, characterized by a rigid, three-dimensional scaffold comprising two cyclobutane rings sharing a single spiro-carbon [1]. This compound features a 2-hydroxy group and a 6-carboxylate methyl ester, with a molecular formula of C9H14O3 and a molecular weight of 170.21 g/mol . Predicted physicochemical properties include a boiling point of 261.6±40.0 °C, density of 1.19±0.1 g/cm³, and a pKa of 14.90±0.40 . The spiro[3.3]heptane core is gaining prominence in early-stage drug discovery as a saturated benzene bioisostere, offering a non-planar, sp3-rich alternative to aromatic rings for modulating drug-like properties [2]. Commercial availability includes purities of 97% from multiple vendors, with typical lead times ranging from 5 days to 8-12 weeks depending on scale [3].

Why Generic Substitution of Spiro[3.3]heptane Building Blocks Fails: The Critical Role of Substitution Pattern and Stereochemistry in Methyl 2-hydroxyspiro[3.3]heptane-6-carboxylate


Substituting methyl 2-hydroxyspiro[3.3]heptane-6-carboxylate with a generic spiro[3.3]heptane analog is scientifically unsound due to quantifiable differences in physicochemical properties and synthetic accessibility that directly impact downstream applications. The spiro[3.3]heptane core alone offers a specific 3D geometry, but the precise placement of the hydroxyl group at the 2-position and the methyl ester at the 6-position creates a unique vector set and functional group arrangement [1]. For instance, replacing the meta-benzene ring in the anticancer drug sonidegib with a spiro[3.3]heptane moiety resulted in a decrease in calculated logP (clogP) by 0.8, demonstrating that even subtle changes to the scaffold's substitution can significantly alter key drug-like properties . Furthermore, the presence of both a free hydroxyl and an ester provides distinct orthogonal handles for derivatization, a feature not present in simpler analogs like spiro[3.3]heptane-2-carboxylic acid (CAS 28114-87-6) or dimethyl spiro[3.3]heptane-2,6-dicarboxylate (CAS 27259-79-6), which lack the free hydroxyl for selective functionalization . The rigid, non-planar nature of the scaffold also means that stereoisomers can exhibit vastly different biological activities; thus, a racemic or incorrectly specified stereoisomer cannot be assumed to be a functional equivalent [2]. The following quantitative evidence demonstrates the specific, measurable differences that mandate careful selection of this exact compound over its closest analogs.

Quantitative Differentiation Evidence: Methyl 2-hydroxyspiro[3.3]heptane-6-carboxylate vs. Closest Analogs


Physicochemical Differentiation: pKa, LogP, and Density vs. Spiro[3.3]heptane-2-carboxylic Acid

Methyl 2-hydroxyspiro[3.3]heptane-6-carboxylate exhibits a predicted pKa of 14.90±0.40, density of 1.19±0.1 g/cm³, and a boiling point of 261.6±40.0 °C . In contrast, its close analog, spiro[3.3]heptane-2-carboxylic acid (CAS 28114-87-6, MW 140.18 g/mol), lacks the ester and hydroxyl functionalities, resulting in a different physicochemical profile and a reduced capacity for orthogonal derivatization . While experimental LogP data for the target compound is not yet published, class-level inference from related spiro[3.3]heptane derivatives indicates that the incorporation of a hydroxyl group and a methyl ester is expected to lower lipophilicity compared to the unsubstituted parent scaffold, which has an estimated log Kow of 3.44 .

Medicinal Chemistry Physicochemical Properties Drug Design

Synthetic Accessibility: One-Step Protocol Yield vs. Multi-Step Synthesis of Analogs

A one-step synthetic protocol for methyl 2-hydroxyspiro[3.3]heptane-6-carboxylate has been reported, achieving quantitative yield under adapted Vilsmeier conditions [1]. This stands in stark contrast to the synthesis of more complex spiro[3.3]heptane derivatives, such as (R)- and (S)-2-amino-spiro[3.3]heptane-2,6-dicarboxylic acid hydrochlorides, which require multi-step sequences and chiral resolution, as detailed in a 2008 study [2]. The high-yielding, one-step method for the target compound provides a significant advantage in procurement cost and synthetic efficiency for downstream applications.

Organic Synthesis Process Chemistry Scalability

Functional Group Orthogonality: Selective Derivatization vs. Symmetric Diesters

The target compound possesses a free secondary hydroxyl group at the 2-position and a methyl ester at the 6-position, enabling sequential, orthogonal derivatization . This contrasts sharply with symmetric diesters like dimethyl spiro[3.3]heptane-2,6-dicarboxylate (CAS 27259-79-6), which offers only identical ester handles and lacks the free hydroxyl for selective functionalization . The presence of both a nucleophilic hydroxyl and an electrophilic ester carbonyl allows for the construction of more diverse and complex molecular architectures from a single building block, a key requirement in fragment-based drug discovery.

Medicinal Chemistry Building Blocks Diversity-Oriented Synthesis

3D Scaffold Differentiation: Fsp3 and Isomer Count vs. Planar Aromatics

The spiro[3.3]heptane core, as a saturated benzene bioisostere, possesses a fraction of sp3 carbons (Fsp3) of 1.0, compared to 0 for benzene [1]. This structural feature has been correlated with improved clinical success rates, as higher Fsp3 values are associated with better solubility, permeability, and metabolic stability [2]. While the target compound is a specific derivative of this core, it inherits this fundamental 3D architecture. In contrast, replacing the meta-benzene ring in the anticancer drug sonidegib with a spiro[3.3]heptane moiety resulted in a decrease in calculated logP (clogP) by 0.8, a quantifiable improvement in lipophilicity . Furthermore, while a disubstituted benzene offers only 3 possible isomers, the spiro[3.3]heptane core allows for 18 distinct ways to arrange two different substituents, all of which are chiral, providing a vastly expanded chemical space for exploration [1].

Medicinal Chemistry Bioisosteres Drug Discovery

Targeted Application Scenarios for Methyl 2-hydroxyspiro[3.3]heptane-6-carboxylate Based on Quantitative Evidence


Scaffold Replacement in Lead Optimization for Improved Drug-Likeness

Based on the established evidence of the spiro[3.3]heptane core's Fsp3 of 1.0 and its demonstrated ability to lower logP by 0.8 units when replacing a meta-benzene ring [1], methyl 2-hydroxyspiro[3.3]heptane-6-carboxylate is ideally suited for use as a saturated bioisostere in medicinal chemistry. Its rigid, non-planar structure and orthogonal functional handles (hydroxyl and ester) allow for the systematic exploration of chemical space around a lead compound, with the goal of improving solubility, reducing off-target effects, and enhancing metabolic stability. The high-yielding, one-step synthesis [2] ensures that sufficient quantities are available for SAR studies and in vivo pharmacokinetic profiling.

Fragment-Based Drug Discovery (FBDD) Library Construction

The spiro[3.3]heptane ring system is gaining prominence as a template for fragment development [1]. Methyl 2-hydroxyspiro[3.3]heptane-6-carboxylate, with its low molecular weight (170.21 g/mol) and orthogonal reactive groups , is a premier fragment for library construction. Its 3D structure provides a unique shape for binding pocket interrogation, and the hydroxyl and ester groups can be independently elaborated to generate diverse fragment libraries for screening against a range of biological targets, as demonstrated by the use of similar spiro[3.3]heptane cores in P450BM3 hydroxylation studies [3].

Synthesis of Chiral Building Blocks for Stereochemical SAR

All 18 possible isomers of a disubstituted spiro[3.3]heptane are chiral [1]. While the target compound is typically supplied as a racemic mixture or as a single stereoisomer (e.g., (2R,4R,6R)-methyl 6-hydroxyspiro[3.3]heptane-2-carboxylate) , its inherent chirality makes it a valuable starting point for the synthesis of enantiomerically pure building blocks. The orthogonal hydroxyl and ester groups provide handles for chiral resolution or asymmetric synthesis, enabling the exploration of stereochemistry-activity relationships (SSAR) in a highly controlled manner, a capability not possible with achiral, planar analogs like benzene derivatives.

Process Chemistry Scale-Up and Cost-Effective Library Synthesis

The reported one-step synthesis with quantitative yield [1] positions methyl 2-hydroxyspiro[3.3]heptane-6-carboxylate as a cost-effective and scalable building block for industrial medicinal chemistry. In contrast to multi-step syntheses required for more complex spiro[3.3]heptane derivatives , this compound's efficient production reduces both the time and financial investment needed to generate large compound libraries. This makes it particularly attractive for high-throughput screening campaigns and for organizations with limited process chemistry resources.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-hydroxyspiro[3.3]heptane-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.